6-Chlorohexanoyl chloride
Overview
Description
6-Chlorohexanoyl chloride is an organic compound with the molecular formula C(6)H({10})Cl(_2)O. It is a derivative of hexanoyl chloride, where a chlorine atom is substituted at the sixth carbon position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
6-Chlorohexanoyl chloride is primarily used as a reagent in organic synthesis . It is involved in the preparation of various compounds, serving as an acylating agent .
Mode of Action
The compound interacts with its targets through acylation, a process where an acyl group is introduced into a molecule . For instance, it is used in the deprotection and acylation of the pendant nitrogen during the preparation of a new cryptand with a hydroxamate moiety .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, indicating its role in multiple biochemical pathways .
Result of Action
The primary result of this compound’s action is the formation of new compounds through acylation . For example, it is used in the synthesis of the ketone analog of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)benzamide hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorohexanoyl chloride can be synthesized through the chlorination of hexanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of hexanoyl chloride and a chlorinating agent through a reactor. The reaction is maintained at a controlled temperature to ensure complete chlorination. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-chlorohexanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether is used at low temperatures.
Major Products Formed
Nucleophilic Substitution: Produces corresponding amides, esters, or thioesters.
Hydrolysis: Produces 6-chlorohexanoic acid.
Reduction: Produces 6-chlorohexanol.
Scientific Research Applications
6-Chlorohexanoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Hexanoyl chloride: The parent compound without the chlorine substitution.
6-Bromohexanoyl chloride: Similar structure with a bromine atom instead of chlorine.
6-Chlorohexanoic acid: The hydrolyzed product of 6-Chlorohexanoyl chloride.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the sixth carbon position, which imparts distinct reactivity compared to its analogs. This chlorine substitution allows for specific chemical transformations that are not possible with the parent compound, hexanoyl chloride .
Properties
IUPAC Name |
6-chlorohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILXAPNPKMOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172950 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19347-73-0 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19347-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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